molecular formula C13H19N5O2 B3834557 2-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]-(2-hydroxyethyl)amino]ethanol

2-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]-(2-hydroxyethyl)amino]ethanol

Cat. No.: B3834557
M. Wt: 277.32 g/mol
InChI Key: MGOAKDHRKMKBRV-UHFFFAOYSA-N
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Description

2-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]-(2-hydroxyethyl)amino]ethanol is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological and pharmacological properties, making them of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]-(2-hydroxyethyl)amino]ethanol typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethylpyrazole with pyrimidine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the reaction conditions and the final product’s specifications .

Chemical Reactions Analysis

Types of Reactions

2-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]-(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

2-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]-(2-hydroxyethyl)amino]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]-(2-hydroxyethyl)amino]ethanol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]-(2-hydroxyethyl)amino]ethanol stands out due to its unique combination of a pyrazole and pyrimidine ring, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-(2-hydroxyethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2/c1-10-7-11(2)18(16-10)13-8-12(14-9-15-13)17(3-5-19)4-6-20/h7-9,19-20H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOAKDHRKMKBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N(CCO)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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